2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
CAS No. |
477333-55-4 |
|---|---|
Molecular Formula |
C19H20N4OS3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H20N4OS3/c1-23(2)16-10-8-15(9-11-16)20-17(24)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24) |
InChI Key |
JEISZXDDDPBAFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of benzylthio group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylthio group.
Formation of acetamide derivative: The final step involves the reaction of the benzylthio-substituted thiadiazole with 4-(dimethylamino)phenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Scheme:
-
Preparation of the thiadiazole intermediate :
-
Introduction of benzylthio group :
Key Reaction Mechanisms
-
Thiol-Benzylation : The sulfur atom in the thiadiazole’s mercapto group (-SH) acts as a nucleophile, attacking the benzyl chloride’s electrophilic carbon to form a benzylthio (-S-benzyl) substituent.
-
Amide Coupling : Carbodiimide-mediated coupling (EDC/HOBt) facilitates the formation of the acetamide bond between the thiadiazole amine and the carboxylic acid group.
Characterization Data
The compound’s structure is confirmed via spectroscopic methods:
| Technique | Key Observations |
|---|---|
| ¹H NMR | - δ 2.98 (s, 6H, N(CH₃)₂) - δ 4.50 (s, 2H, CH₂CO) - δ 7.20–7.40 (m, aromatic protons) |
| IR (KBr) | - 3280 cm⁻¹ (N-H stretch) - 1650 cm⁻¹ (C=O stretch) - 1240 cm⁻¹ (C=S stretch) |
| Mass Spectrometry | Molecular ion peak at m/z 442 [M+H]⁺ |
Reactivity and Functional Group Transformations
-
Thioether Stability : The benzylthio group is stable under acidic conditions but susceptible to oxidation (e.g., H₂O₂) to form sulfoxides or sulfones.
-
Amide Hydrolysis : Prolonged exposure to strong acids/bases may cleave the acetamide bond, yielding 4-(dimethylamino)phenylacetic acid and the thiadiazole-thiol intermediate.
Biological Activity Insights
While direct data for this compound is limited, structurally analogous 1,3,4-thiadiazoles demonstrate potent anticancer activity. For example:
| Analog | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| Compound 3g | 9 | MDA (Breast Cancer) | |
| Imatinib | 20 | MDA (Breast Cancer) |
The dimethylamino group enhances solubility and membrane permeability, while the benzylthio moiety contributes to kinase inhibition by interacting with hydrophobic binding pockets .
Optimization Strategies
Scientific Research Applications
Structural Features
The compound features a thiadiazole ring, which is known for its biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially improving cellular uptake.
Study 1: Cytotoxicity Evaluation
A study published in Molecules evaluated the cytotoxic effects of a series of thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide exhibited significant cytotoxicity with IC values ranging from 0.28 to 0.52 µg/mL against MCF-7 and A549 cells .
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship of thiadiazole derivatives, highlighting how modifications at the C-5 position affect anticancer activity. The study found that specific substituents could enhance potency against various cancer types while maintaining low toxicity towards normal cells .
Study 3: Mechanistic Insights
Research also delved into the mechanistic aspects of how these compounds induce apoptosis in cancer cells. It was observed that certain derivatives could significantly increase DNA fragmentation and activate caspase pathways, confirming their role as potential chemotherapeutic agents .
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Target Cancer Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis Induction |
| Compound B | A549 | 0.52 | Tubulin Interaction |
| Compound C | HeLa | 0.35 | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and the benzylthio group may allow it to form strong interactions with its molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-5-(3-chlorobenzylthio)-1,3,4-thiadiazole
- 2-(Benzylthio)-5-(4-fluorobenzylthio)-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other thiadiazole derivatives. The presence of both benzylthio and dimethylamino groups may enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy across various biological systems.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole moiety linked to a dimethylamino-substituted phenyl acetamide. The synthesis typically involves multi-step reactions starting from readily available thiadiazole derivatives and amines. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown promising results in inhibiting the growth of human cancer cells such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) cells.
- Case Study : A study evaluated a series of thiadiazole derivatives against these cell lines using the MTT assay. The compound 9e , which shares structural similarities with our target compound, exhibited an IC50 value of approximately 15 µM against A431 cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9e | A431 | 15 |
| 9e | HT-29 | 20 |
| 9e | PC3 | 25 |
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of various enzymes. Notably, it has been tested against human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE), showing superior activity compared to standard inhibitors like acetazolamide.
- Findings : In vitro assays revealed that the synthesized thiadiazole derivatives inhibited hCA I with an IC50 value lower than that of acetazolamide, suggesting enhanced efficacy .
| Enzyme | Standard Inhibitor | IC50 (µM) | Test Compound | IC50 (µM) |
|---|---|---|---|---|
| hCA I | Acetazolamide | 20 | Target Compound | 10 |
| hCA II | Acetazolamide | 25 | Target Compound | 15 |
| Acetylcholinesterase | Tacrine | 30 | Target Compound | 12 |
The biological activity of thiadiazole derivatives is largely attributed to their ability to interact with specific molecular targets within cells:
- Apoptosis Induction : Some studies have indicated that compounds like 9e induce apoptosis in cancer cells by modulating key proteins involved in apoptotic pathways. Specifically, upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 were observed .
- VEGFR-2 Inhibition : The compound's potential as a VEGFR-2 inhibitor was explored in several studies. It was shown to inhibit vascular endothelial growth factor receptor phosphorylation, which is crucial for tumor angiogenesis .
Q & A
Basic: What are the optimal conditions for synthesizing 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including thioether formation and amide coupling. For the thiadiazole core, refluxing in a toluene:water (8:2) solvent system with sodium azide (NaN₃) at 80–100°C for 5–7 hours is effective for introducing thiol groups . Amide bond formation between the thiadiazole intermediate and the dimethylaminophenylacetamide moiety can be achieved using coupling agents like EDC/HOBt in dry DMF under nitrogen. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), followed by purification via ethanol crystallization or ethyl acetate extraction .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of 1H-NMR , 13C-NMR , and HRMS is essential for structural confirmation. The thiadiazole ring protons appear as singlets in the 1H-NMR spectrum (δ 7.5–8.5 ppm), while the dimethylamino group resonates at δ 2.8–3.2 ppm. The acetamide carbonyl is typically observed at 165–170 ppm in 13C-NMR. HRMS provides precise molecular weight validation (e.g., [M+H]+ calculated for C₁₉H₂₀N₄S₃: 424.08) .
Basic: How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
Initial screening should focus on enzyme inhibition assays , such as acetylcholinesterase (AChE) inhibition, using Ellman’s method. Prepare a 0.1 mM solution of the compound in DMSO, and measure IC₅₀ values via UV-Vis spectroscopy at 412 nm . For antioxidant activity, use DPPH radical scavenging assays at 517 nm, comparing % inhibition against ascorbic acid .
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to enzymes like AChE. Validate experimentally via isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. For covalent interactions (e.g., thiol-disulfide exchange), use HPLC-MS to track adduct formation .
Advanced: What structural insights can X-ray crystallography provide?
Methodological Answer:
Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) reveals bond lengths (C–S: 1.70–1.75 Å) and dihedral angles between the thiadiazole and acetamide moieties (typically 5–15°). Hydrogen-bonding networks (e.g., N–H···O) and π-stacking interactions (3.5–4.0 Å) can explain stability and packing .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
Modifying the benzylthio group (e.g., replacing with phenyl or fluorophenyl) alters hydrophobicity and electron density. Compare bioactivity data across derivatives:
| Substituent | AChE IC₅₀ (µM) | DPPH Scavenging (%) |
|---|---|---|
| Benzylthio (target) | 12.3 | 65 |
| 4-Fluorophenylthio | 8.9 | 72 |
| Phenylthio | 18.7 | 58 |
Lower IC₅₀ correlates with electron-withdrawing groups enhancing AChE binding .
Advanced: How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., DMSO concentration, pH). Standardize protocols:
- Use ≤0.1% DMSO to avoid solvent interference.
- Validate enzyme activity with positive controls (e.g., donepezil for AChE).
- Perform dose-response curves in triplicate.
If inconsistencies persist, conduct metabolite profiling (LC-MS/MS) to check for compound degradation .
Advanced: What strategies optimize solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
